Pentadecanamide
Overview
Description
Scientific Research Applications
PET and Drug Research
Pentadecanamide's applications in scientific research extend to the realm of drug research and development, particularly in its use with Positron Emission Tomography (PET). PET has emerged as a potent scientific tool in examining the behavioral, therapeutic, and toxic properties of drugs, offering direct assessment of both pharmacokinetic and pharmacodynamic events. This encompasses applications in humans and animals, aiding in the understanding of molecular mechanisms underlying drug action (Fowler et al., 1999).
Biomarker for Dietary Intake
In nutritional research, pentadecanoic acid (C15:0), a compound related to pentadecanamide, has been studied for its potential as a biomarker of dairy foods intake. This research found significant associations between C15:0 and the intake of high-fat dairy products, suggesting its utility in objectively assessing dietary intake (Albani et al., 2016).
Antisickling Activity
Pentadecanamide also finds application in the study of antisickling activity, particularly in traditional medicinal plants used in the management of sickle cell anemia. The study of anthocyanins from plants like Bombax pentadrum, which contain pentadecanamide-related compounds, demonstrates significant antisickling activity, thereby justifying their use in traditional medicine (Mpiana et al., 2008).
Antimicrobial Activity Against Leishmania
Research into the antimicrobial properties of pentadecane, closely related to pentadecanamide, against Leishmania infantum parasites in vitro has shown promising results. The study found that pentadecane effectively decreases the growth of these parasites, highlighting its potential for antimicrobial applications (Bruno et al., 2015).
Thermal Energy Storage
Pentadecanamide and its derivatives, like pentadecane, are used in thermal energy storage applications. The microencapsulation of pentadecane with a poly(melamine‐urea‐formaldehyde) shell for thermal energy storage exemplifies this application. Such materials have demonstrated suitable phase transition temperature ranges and heat enthalpy values for effective thermal energy storage (Konuklu & Erzin, 2019).
Mechanism of Action
Target of Action
Pentadecanamide, a type of ceramide, has been found to interact with the GABA receptor . The GABA receptor is a primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability.
Mode of Action
Pentadecanamide interacts with the GABA receptor, acting as a modulator at the benzodiazepine site . This interaction can influence the chloride ion movement through neuronal membranes, which is known to antagonize the inhibitory neurotransmission by GABA .
Biochemical Pathways
Its interaction with the gaba receptor suggests it may influence pathways related to neuronal excitability and neurotransmission .
Result of Action
The interaction of Pentadecanamide with the GABA receptor can lead to anxiolytic and anticonvulsant activity . In studies, it has been observed to prolong the time to death due to pentylenetetrazole-induced seizures in vivo .
properties
IUPAC Name |
pentadecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCQWARLQDMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959327 | |
Record name | Pentadecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecanamide | |
CAS RN |
3843-51-4 | |
Record name | Pentadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3843-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of pentadecanamide and what are some of its known biological activities?
A1: Pentadecanamide, also known as N-pentadecanamide or palmitamide, has the molecular formula CH3(CH2)13CONH2. While its full spectroscopic data was not reported in the provided research, it is known to be a saturated fatty acid amide. Research suggests pentadecanamide may possess anxiolytic and anticonvulsant properties. [] Additionally, N-(3-hydroxypropionyl)pentadecanamide, a retroamide derivative of pentadecanamide, has been identified as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. []
Q2: Has pentadecanamide been found in nature, and if so, what are its potential roles?
A2: Yes, pentadecanamide has been identified as a component of ceramides found in the Red Sea sponge Negombata sp. [] While the specific ecological role of pentadecanamide in this sponge remains unclear, its presence within ceramides suggests potential involvement in cell signaling and membrane structure.
Q3: How does N-(3-hydroxypropionyl)pentadecanamide interact with N-palmitoylethanolamine-selective acid amidase?
A3: While the exact mechanism of inhibition remains to be fully elucidated, N-(3-hydroxypropionyl)pentadecanamide acts as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. This compound exhibits significantly less inhibitory effect on fatty acid amide hydrolase or the uptake of anandimide, suggesting a specific interaction with the target enzyme. []
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